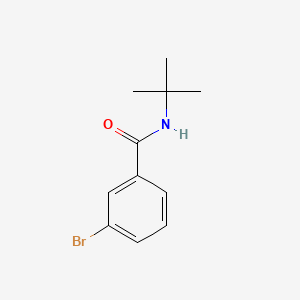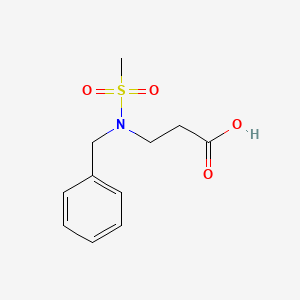
3-(Benzyl-methanesulfonyl-amino)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyl-methanesulfonyl-amino)-propionic acid is an organic compound that features a benzyl group, a methanesulfonyl group, and an amino group attached to a propionic acid backbone
Mécanisme D'action
Target of Action
The primary target of the compound “3-(Benzyl-methanesulfonyl-amino)-propionic acid” is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a crucial role in the negative regulation of insulin and leptin pathways . It has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and obesity .
Mode of Action
The compound interacts with the A, B, and C binding sites of the PTP1B enzyme . This interaction inhibits the activity of PTP1B, which in turn enhances insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake .
Biochemical Pathways
The inhibition of PTP1B affects several signaling pathways, including insulin, leptin, and the ErbB signaling network . The compound’s action on these pathways can lead to improved insulin sensitivity and glucose metabolism, which are beneficial effects for the treatment of type 2 diabetes .
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized, with the radioactivity predominantly excreted in feces
Result of Action
The result of the compound’s action is an enhancement of insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake . This can lead to improved glucose metabolism and insulin sensitivity, which are beneficial for the treatment of type 2 diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyl-methanesulfonyl-amino)-propionic acid typically involves the following steps:
Formation of Benzyl Methanesulfonate: Benzyl alcohol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form benzyl methanesulfonate.
Amination: The benzyl methanesulfonate is then reacted with ammonia or an amine to introduce the amino group, forming benzyl methanesulfonyl amine.
Alkylation: The benzyl methanesulfonyl amine is then alkylated with a suitable alkylating agent, such as ethyl bromoacetate, to introduce the propionic acid moiety.
Hydrolysis: The ester formed in the previous step is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyl-methanesulfonyl-amino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzyl group can be reduced to form the corresponding methyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyl-methanesulfonyl-amino)-propionic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyl-methanesulfonyl-amino)-acetic acid
- 3-(Benzyl-methanesulfonyl-amino)-butyric acid
- 3-(Benzyl-methanesulfonyl-amino)-valeric acid
Uniqueness
3-(Benzyl-methanesulfonyl-amino)-propionic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the propionic acid moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
Propriétés
IUPAC Name |
3-[benzyl(methylsulfonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWXCICKZFCDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC(=O)O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349431 |
Source


|
| Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340025-20-9 |
Source


|
| Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


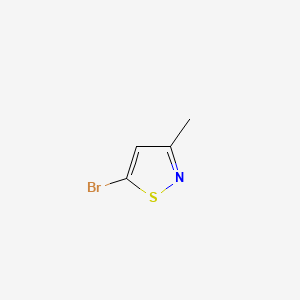
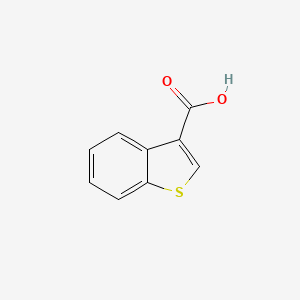



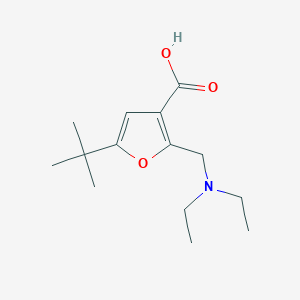


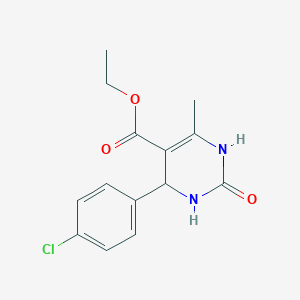
![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)
